![molecular formula C13H28O2S B14549517 Pentane, 1-ethoxy-5-[(2-ethoxy-2-methylpropyl)thio]- CAS No. 62162-17-8](/img/structure/B14549517.png)
Pentane, 1-ethoxy-5-[(2-ethoxy-2-methylpropyl)thio]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentane, 1-ethoxy-5-[(2-ethoxy-2-methylpropyl)thio]- is an organic compound with a complex structure It is characterized by the presence of an ethoxy group and a thioether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound are not well-documented. it is likely that large-scale synthesis would involve similar reaction conditions as those used in laboratory settings, with adjustments for scalability and efficiency.
Chemical Reactions Analysis
Types of Reactions
Pentane, 1-ethoxy-5-[(2-ethoxy-2-methylpropyl)thio]- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers.
Scientific Research Applications
Chemistry: It can be used as a reagent or intermediate in organic synthesis, particularly in the formation of complex molecules.
Biology: Its unique structure may allow it to interact with biological molecules, making it a candidate for studies on enzyme inhibition or protein binding.
Medicine: The compound’s potential biological activity could lead to its use in drug development or as a therapeutic agent.
Industry: It may be used in the production of specialty chemicals or materials with specific properties.
Mechanism of Action
The mechanism by which Pentane, 1-ethoxy-5-[(2-ethoxy-2-methylpropyl)thio]- exerts its effects is not well-understood. it is likely that its interactions with molecular targets involve the ethoxy and thioether groups. These functional groups can participate in various chemical reactions, potentially leading to the modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thioethers and ethoxy-substituted pentanes. Examples include:
Pentane, 1-ethoxy-: A simpler compound with only an ethoxy group.
Pentane, 1-thio-: A compound with a thioether linkage but no ethoxy group.
Uniqueness
Pentane, 1-ethoxy-5-[(2-ethoxy-2-methylpropyl)thio]- is unique due to the combination of both ethoxy and thioether groups in its structure. This dual functionality may confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
62162-17-8 |
|---|---|
Molecular Formula |
C13H28O2S |
Molecular Weight |
248.43 g/mol |
IUPAC Name |
1-ethoxy-5-(2-ethoxy-2-methylpropyl)sulfanylpentane |
InChI |
InChI=1S/C13H28O2S/c1-5-14-10-8-7-9-11-16-12-13(3,4)15-6-2/h5-12H2,1-4H3 |
InChI Key |
SEPACNJYLYOOSV-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCCCCSCC(C)(C)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzenamine, N-[(2-nitrophenyl)(2,4,6-trimethoxyphenyl)methylene]-](/img/structure/B14549437.png)
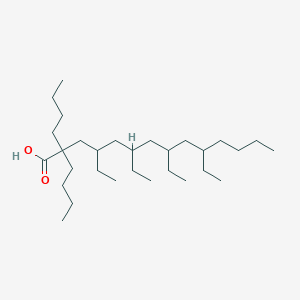
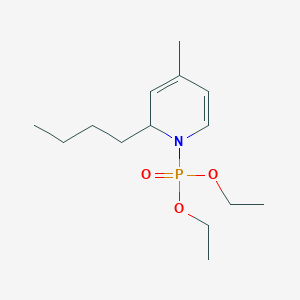
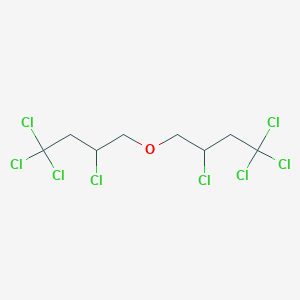
![1,1'-[Ethane-1,2-diylbis(sulfanediylmethylene)]bis(2,4,6-trimethylbenzene)](/img/structure/B14549451.png)
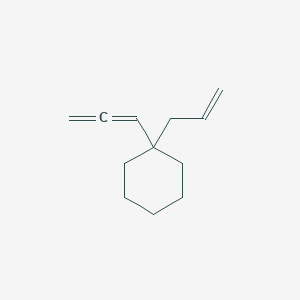
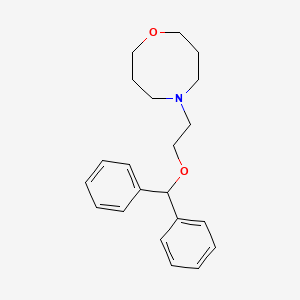
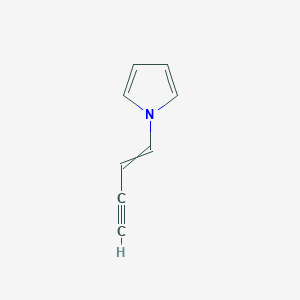
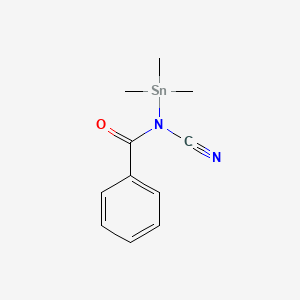
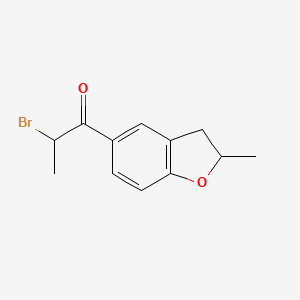
![8-Methyl-1-phenyl-1,2-dihydrocyclobuta[b]naphthalene](/img/structure/B14549483.png)
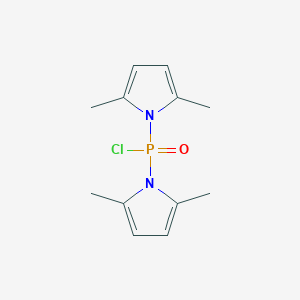
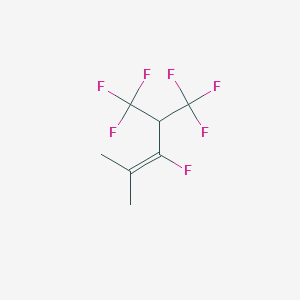
![6,10,13-trichloro-3-nitro-14H-quinoxalino[2,3-b]phenoxazine](/img/structure/B14549491.png)
